コリスマイシンA

概要

説明

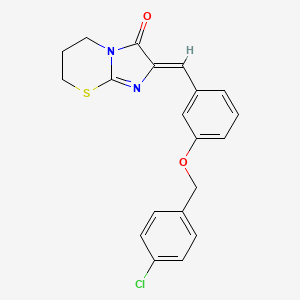

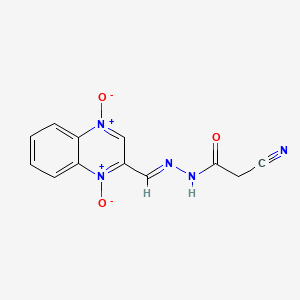

Collismycin A is a natural product belonging to the 2,2’-bipyridyl family of compounds. It is produced by the bacterium Streptomyces globisporus and has been found to exhibit significant biological activities, including cytotoxic and antimicrobial properties . This compound is particularly noted for its potential as an iron chelator, which has implications for its use in various therapeutic applications .

科学的研究の応用

Collismycin A has a wide range of scientific research applications:

Medicine: Collismycin A’s cytotoxic properties make it a candidate for anticancer research.

Industry: The compound’s antimicrobial properties are explored for potential use in developing new antibiotics.

作用機序

Collismycin A exerts its effects primarily through iron chelation. It binds to both Fe(II) and Fe(III) ions, forming a stable complex that inhibits the availability of iron for essential biological processes. This chelation disrupts cellular functions, leading to cytotoxic effects in cancer cells and antimicrobial activity against pathogens . The compound also affects the glycolytic pathway by inducing the accumulation of hypoxia-inducible factor 1-alpha, further contributing to its biological activity .

Safety and Hazards

生化学分析

Biochemical Properties

Collismycin A interacts with both Fe(II) and Fe(III) ions, forming a 2:1 chelator-iron complex with a redox-inactive center . This interaction plays a significant role in its biochemical reactions. The compound’s anti-proliferative activity against cancer cells is completely canceled by Fe(II) and Fe(III) ions, but not by other metal ions such as Zn(II) or Cu(II) .

Cellular Effects

Collismycin A has been found to have a significant impact on various types of cells and cellular processes. It inhibits the proliferation of A549 lung, HCT116 colon, and HeLa cervical cancer cells . It does not inhibit the proliferation of MDA-MB-231 breast cancer cells . The compound also affects the glycolytic pathway due to the accumulation of HIF-1α .

Molecular Mechanism

The molecular mechanism of Collismycin A involves its action as a specific iron chelator . By binding to both Fe(II) and Fe(III) ions, it forms a 2:1 chelator-iron complex with a redox-inactive center . This binding interaction leads to the inhibition of cancer cell growth .

Temporal Effects in Laboratory Settings

It is known that the compound’s anti-proliferative activity against cancer cells can be completely canceled by Fe(II) and Fe(III) ions .

Metabolic Pathways

Collismycin A is involved in the glycolytic pathway due to the accumulation of HIF-1α

準備方法

Synthetic Routes and Reaction Conditions

Collismycin A is typically isolated from the fermentation broth of Streptomyces globisporus. The production involves cultivating the bacterium under specific conditions that promote the biosynthesis of this compound. The isolation process includes extraction with organic solvents followed by purification using chromatographic techniques .

Industrial Production Methods

While the industrial production of Collismycin A is not extensively documented, it generally follows the principles of microbial fermentation. Large-scale fermentation processes are optimized to maximize yield, and downstream processing involves extraction and purification to obtain the pure compound .

化学反応の分析

Types of Reactions

Collismycin A undergoes several types of chemical reactions, including:

Oxidation: This reaction can alter the functional groups present in the molecule, potentially modifying its biological activity.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of functionalized analogs .

類似化合物との比較

Similar Compounds

Caerulomycin A: Another member of the 2,2’-bipyridyl family, known for its immunosuppressive and antimicrobial properties.

Actinomycin X2: A compound with similar antimicrobial activity, produced by the same bacterium, Streptomyces globisporus.

Uniqueness

Collismycin A is unique due to its dual role as an iron chelator and a cytotoxic agent. This combination of properties makes it particularly valuable for research into treatments for cancer and microbial infections. Its ability to form stable complexes with iron ions distinguishes it from other similar compounds .

特性

IUPAC Name |

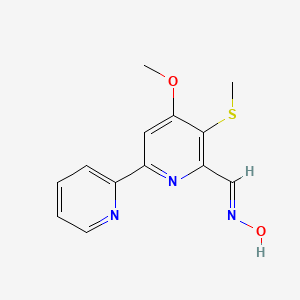

(NE)-N-[(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-18-12-7-10(9-5-3-4-6-14-9)16-11(8-15-17)13(12)19-2/h3-8,17H,1-2H3/b15-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGMIPUYCWIEAW-OVCLIPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1SC)C=NO)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=NC(=C1SC)/C=N/O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158792-24-6 | |

| Record name | Collismycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What is the primary mechanism of action of Collismycin A?

A1: Collismycin A acts as an iron chelator. [, ] This means it binds to iron ions, making them unavailable for cellular processes.

Q2: How does iron chelation by Collismycin A affect tumor cells?

A2: Iron is crucial for tumor cell growth and proliferation. By chelating iron, Collismycin A inhibits the growth of various human tumor cells, with IC50 values ranging from 100 to 400 nM. []

Q3: What specific cellular processes are affected by Collismycin A's iron chelation activity?

A3: Collismycin A treatment leads to cell cycle arrest at the G1 phase and a marked decrease in Cyclin D1 levels. [] This suggests its iron chelation disrupts cell cycle progression.

Q4: Does Collismycin A show selectivity for iron over other metal ions?

A4: Yes, Collismycin A demonstrates a preference for iron. Its antiproliferative activity is completely abolished by excess iron (Fe(II) or Fe(III)) but not by other metal ions like copper (Cu(II)), zinc (Zn(II)), manganese (Mn(II)), or magnesium (Mg(II)). []

Q5: How does Collismycin A's mechanism compare to other antifungal agents?

A5: Unlike some antifungals that target specific fungal proteins, Collismycin A disrupts iron homeostasis, a process essential for fungal survival, particularly during infection. [] This makes it effective against various Candida species, including drug-resistant strains.

Q6: Does Collismycin C, another compound in the collismycin family, share a similar mechanism of action?

A6: While both compounds possess a 2,2′-bipyridine structure, Collismycin C primarily targets the High Mobility Group Box 1 (HMGB1) protein, a crucial mediator in septic responses. [] It inhibits HMGB1 release and downstream inflammatory responses.

Q7: What is the molecular formula and weight of Collismycin A?

A7: The molecular formula of Collismycin A is C22H21N3O6S, and its molecular weight is 455.50 g/mol. [, ]

Q8: What spectroscopic techniques are commonly employed to characterize Collismycin A?

A8: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, along with Mass Spectrometry (MS), are frequently used to elucidate the structure of Collismycin A. [, ]

Q9: What type of biosynthetic pathway is responsible for Collismycin A production?

A10: Collismycin A is produced through a hybrid polyketide synthase/nonribosomal peptide synthetase (PKS/NRPS) pathway. [, ] This complex assembly line incorporates both polyketide and nonribosomal peptide elements.

Q10: What is the role of the flavin-dependent dehydrogenase ColB1 in Collismycin A biosynthesis?

A11: ColB1, recruited by the NRPS module, catalyzes a crucial step: the dehydrogenation of cysteine bound to the peptidyl carrier protein (PCP). [] This modification is essential for the formation of the 2,2'-bipyridine ring.

Q11: How is Collismycin A biosynthesis regulated within the producing organism?

A12: Two pathway-specific regulators, ClmR1 and ClmR2, control Collismycin A production in Streptomyces sp. CS40. [] ClmR1 acts as a repressor, while ClmR2 is an activator.

Q12: Does iron availability affect Collismycin A biosynthesis?

A13: Yes, high iron concentrations inhibit Collismycin A production by repressing the transcription of clmR2, the activator gene. [] This suggests iron-dependent regulation of the biosynthetic pathway.

Q13: How does the presence and position of a hydroxyl group on the 2,2′-bipyridine scaffold influence the antibiofilm activity?

A14: Research indicates that both the presence and the specific position of the hydroxyl group on the 2,2′-bipyridine ring system significantly influence the antibiofilm activity of Collismycin derivatives. []

Q14: Can the biological activity of Collismycin A be modified through structural alterations?

A15: Yes, modifications to the Collismycin A structure can alter its biological activity. For instance, generating analogs with neuroprotective activity has been achieved through mutasynthesis, a process involving genetic manipulation of the biosynthetic pathway. [, ]

Q15: What types of in vitro assays are used to assess the biological activity of Collismycin A?

A16: Researchers often use cell-based assays to evaluate the effects of Collismycin A on cell proliferation, cell cycle progression, and specific protein levels. [, ]

Q16: Has Collismycin A demonstrated efficacy in in vivo models of disease?

A17: Yes, Collismycin A has shown promising results in a Candida infection model using Galleria mellonella larvae. [] Treatment with Collismycin A significantly increased the survival rate of infected larvae.

Q17: What about Collismycin C? Has it shown any promising results in in vivo studies?

A18: Collismycin C has demonstrated efficacy in a mouse model of sepsis. Treatment with Collismycin C effectively reduced HMGB1 release, sepsis-related mortality, and lung damage. []

Q18: What are the potential applications of Collismycin A based on its biological activity?

A19: Collismycin A's iron-chelating and antiproliferative properties make it a potential candidate for anticancer therapy. [] Its antifungal activity against Candida species, including drug-resistant strains, also holds promise for treating fungal infections. []

Q19: What are the potential applications of Collismycin C based on its biological activity?

A20: Collismycin C shows promise as a potential therapeutic agent for treating severe vascular inflammatory diseases, particularly sepsis, due to its ability to inhibit the HMGB1 signaling pathway. []

Q20: What are the key challenges and future research directions for Collismycin A?

A21: Further research is needed to optimize its pharmacological properties, such as improving its bioavailability and understanding its long-term safety profile. Exploring its synergy with existing antifungal agents like fluconazole [] is also crucial for combating drug resistance.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B606682.png)